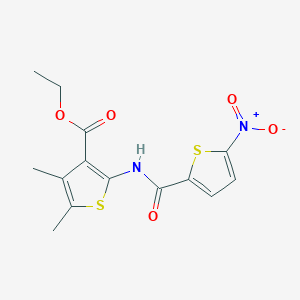

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-nitrothiophene-2-carboxylic acid with 4,5-dimethylthiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens and sulfonyl chlorides.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is studied for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.

Organic Electronics: Its unique structure makes it a candidate for use in the development of advanced organic electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS) that cause cellular damage.

Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Ethyl 2-amino-4-phenylthiophene-3-carboxylate: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.

This compound stands out due to its unique combination of functional groups, which confer distinct electronic and biological properties.

Biological Activity

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its molecular formula is C13H12N2O4S, and it has a molecular weight of 296.31 g/mol. The presence of nitro and carboxamide groups in its structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl thiophene-3-carboxylate with 5-nitrothiophene-2-carboxylic acid derivatives under appropriate conditions. Various methods have been explored to optimize yield and purity, including solvent selection and temperature control during the reaction process.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of thiophene derivatives. This compound has shown promising results against various bacterial strains:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

In studies, this compound exhibited activity comparable to standard antibiotics such as ampicillin and gentamicin, particularly against Gram-positive bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations have also highlighted the potential anticancer properties of thiophene derivatives. This compound has been evaluated in vitro against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Moderate Anticancer Activity |

| MCF-7 (Breast Cancer) | 20 | Moderate Anticancer Activity |

| A549 (Lung Cancer) | 25 | Low Anticancer Activity |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress or inhibition of specific signaling pathways .

Case Studies

- Antibacterial Screening : A study evaluated several thiophene derivatives, including this compound, demonstrating significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assays : In vitro assays conducted on HeLa cells showed that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-4-21-14(18)11-7(2)8(3)22-13(11)15-12(17)9-5-6-10(23-9)16(19)20/h5-6H,4H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWYQBXRWPGEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.